molecular formula C25H32N2O4 B1251423 Arthonin

Arthonin

Cat. No.: B1251423
M. Wt: 424.5 g/mol
InChI Key: YYJRAGPDSYXARF-QIJUGHKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Arthonin is a complex organic compound that belongs to the class of dipeptides This compound is characterized by the presence of two benzamido groups and two chiral centers, which contribute to its stereochemical complexity

Scientific Research Applications

Arthonin has several scientific research applications:

    Chemistry: It is used as a model compound in studies of peptide synthesis and stereochemistry.

    Biology: The compound is investigated for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Research explores its potential as a therapeutic agent due to its structural similarity to bioactive peptides.

    Industry: It is used in the development of new materials and as a building block for more complex molecules.

Preparation Methods

The synthesis of Arthonin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-benzamido-3-methylbutanoic acid and (2S,3R)-2-benzamido-3-methylpentanoic acid.

    Coupling Reaction: The two acids are coupled using a peptide coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a base like N-methylmorpholine (NMM).

    Reaction Conditions: The reaction is typically carried out in an organic solvent, such as dichloromethane or dimethylformamide, at room temperature or slightly elevated temperatures.

    Purification: The resulting dipeptide is purified using techniques such as column chromatography or recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Arthonin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido groups, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acids and other fragments.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions tailored to the desired reaction.

Mechanism of Action

The mechanism of action of Arthonin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Arthonin can be compared with other similar dipeptides, such as:

    (2S,3R)-2-benzamido-3-methylbutanoic acid: A simpler analog with only one benzamido group.

    (2S,3S)-2-benzamido-3-methylpentanoic acid: A stereoisomer with different chiral centers.

    (2S,3R)-3-amino-2-hydroxybutanoic acid: A related compound with a hydroxyl group instead of a benzamido group.

The uniqueness of this compound lies in its specific combination of chiral centers and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H32N2O4

Molecular Weight

424.5 g/mol

IUPAC Name

[(2S)-2-benzamido-3-methylbutyl] (2S,3R)-2-benzamido-3-methylpentanoate

InChI

InChI=1S/C25H32N2O4/c1-5-18(4)22(27-24(29)20-14-10-7-11-15-20)25(30)31-16-21(17(2)3)26-23(28)19-12-8-6-9-13-19/h6-15,17-18,21-22H,5,16H2,1-4H3,(H,26,28)(H,27,29)/t18-,21-,22+/m1/s1

InChI Key

YYJRAGPDSYXARF-QIJUGHKUSA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)OC[C@H](C(C)C)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Canonical SMILES

CCC(C)C(C(=O)OCC(C(C)C)NC(=O)C1=CC=CC=C1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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